4-[2-(4-methoxyphenyl)sulfanylethyl]pyridine;hydrochloride
Description
4-[2-(4-Methoxyphenyl)sulfanylethyl]pyridine hydrochloride is a pyridine derivative featuring a sulfanylethyl (-S-CH₂-CH₂-) bridge connecting the pyridine ring to a 4-methoxyphenyl group. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and chemical research.
Key structural attributes:
- Pyridine core: Aromatic heterocycle with nitrogen, enabling hydrogen bonding and π-π interactions.
- 4-Methoxyphenyl group: Electron-donating methoxy (-OCH₃) substituent modulates electronic properties and enhances lipophilicity.
- Sulfanylethyl bridge: Thioether linkage may influence redox activity and metabolic stability.
- Hydrochloride salt: Improves aqueous solubility for biological testing .
Properties
IUPAC Name |
4-[2-(4-methoxyphenyl)sulfanylethyl]pyridine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NOS.ClH/c1-16-13-2-4-14(5-3-13)17-11-8-12-6-9-15-10-7-12;/h2-7,9-10H,8,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYZALCLQLHDAEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCCC2=CC=NC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301044321 | |
| Record name | 4-[2-[(4-Methoxyphenyl)thio]ethyl]pyridine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301044321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
328073-92-3 | |
| Record name | 4-[2-[(4-Methoxyphenyl)thio]ethyl]pyridine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301044321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of GS4012 involves the reaction of 4-methoxyphenylthiol with 2-bromoethylpyridine under basic conditions to form the thioether linkage. The reaction is typically carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or methanol, with the presence of a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of GS4012 follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is often purified using recrystallization or chromatography techniques to remove any impurities .
Types of Reactions:
Oxidation: GS4012 can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol derivative.
Substitution: GS4012 can participate in nucleophilic substitution reactions, especially at the pyridine ring and the thioether linkage.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
GS4012 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying thioether chemistry.
Biology: Employed in studies of VEGF-mediated angiogenesis and vascular development.
Medicine: Investigated for its potential therapeutic applications in promoting blood vessel formation and treating ischemic conditions.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
GS4012 exerts its effects by inducing the expression of VEGF, a key regulator of angiogenesis. The compound upregulates VEGF expression, which in turn stimulates the formation of new blood vessels. This process involves the activation of VEGF receptors on endothelial cells, leading to a cascade of signaling events that promote cell proliferation, migration, and tubule formation .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 4-[2-(4-methoxyphenyl)sulfanylethyl]pyridine hydrochloride with structurally related pyridine derivatives from the evidence:
Key Observations :
- Molecular Weight : The target compound (297.8 g/mol) is lighter than Q2 (497.9 g/mol) due to simpler substituents.
- Solubility : Hydrochloride salts (e.g., target compound, ) exhibit higher aqueous solubility than neutral analogs.
- Functional Groups : The sulfanylethyl group distinguishes the target compound from others with ether (-O-) or ester linkages.
Biological Activity
The compound 4-[2-(4-methoxyphenyl)sulfanylethyl]pyridine;hydrochloride is a pyridine derivative that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C13H16N2OS·HCl
- Molecular Weight : 284.80 g/mol
The compound features a pyridine ring substituted with a sulfanylethyl group and a methoxyphenyl moiety, which may contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interactions at the molecular level. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially affecting cellular processes.
- Receptor Binding : It may bind to various receptors, influencing signal transduction pathways that modulate physiological responses.
- Antioxidant Activity : The presence of the methoxy group suggests potential antioxidant properties, which can protect cells from oxidative stress.
Antimicrobial Activity
Studies indicate that derivatives of pyridine structures often exhibit antimicrobial properties. The specific compound may show effectiveness against a range of bacteria and fungi due to its ability to disrupt microbial cell membranes or inhibit essential metabolic processes.
Anti-inflammatory Effects
Preliminary research suggests that the compound could possess anti-inflammatory properties. This effect may be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Antitumor Activity
The compound's structural features may also correlate with antitumor activity. Research into similar compounds has shown that they can induce apoptosis in cancer cells or inhibit tumor growth through various pathways.
Data Tables
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction in cytokine levels | |
| Antitumor | Induction of apoptosis in cancer cells |
Case Studies
-
Antimicrobial Efficacy :
- A study evaluated the antimicrobial activity of various pyridine derivatives, including this compound. Results demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating infections.
-
Anti-inflammatory Mechanism :
- In vitro studies showed that the compound reduced nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS). This indicates its potential role in modulating inflammatory responses.
-
Antitumor Potential :
- Research involving cell lines demonstrated that treatment with the compound led to decreased viability of cancer cells, with mechanisms involving cell cycle arrest and apoptosis being investigated further.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-[2-(4-methoxyphenyl)sulfanylethyl]pyridine;hydrochloride, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a thiol-ene reaction between 4-methoxyphenylthiol and a pyridine derivative containing a vinyl or halide group may be employed. Reaction conditions (e.g., solvent polarity, temperature, and catalysts like triethylamine) significantly affect regioselectivity and yield. Purification often involves recrystallization or chromatography, as seen in analogous piperidine derivatives .
- Data Consideration : Monitor reaction progress using TLC or HPLC. Optimize pH (neutral to mildly basic) to avoid decomposition of the thioether group .
Q. How can the structure of this compound be confirmed, and what analytical techniques are critical?
- Methodology : Use a combination of NMR (¹H/¹³C), FT-IR, and high-resolution mass spectrometry (HRMS). For example:
- ¹H NMR : Peaks at δ 2.8–3.2 ppm (CH₂-S), δ 6.8–7.4 ppm (pyridine and methoxyphenyl protons).
- FT-IR : Stretching vibrations for C-S (~650 cm⁻¹) and aromatic C-H (~3050 cm⁻¹).
- Advanced Techniques : X-ray crystallography can resolve stereoelectronic effects of the sulfanylethyl group. Compare with structural analogs like 4-[(4-methoxyphenyl)sulfonyl]piperidine hydrochloride to identify key differences in electronic environments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
